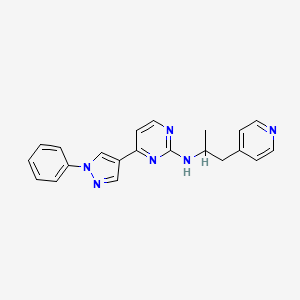
4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-4-yl)propan-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-4-yl)propan-2-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-4-yl)propan-2-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the formation of the pyridine and pyrimidine rings. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various aldehydes and ketones. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-4-yl)propan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-4-yl)propan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-4-yl)propan-2-yl)pyrimidin-2-amine
- **4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-3-yl)propan-2-yl)pyrimidin-2-amine
- **4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-2-yl)propan-2-yl)pyrimidin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Properties
Molecular Formula |
C21H20N6 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(1-phenylpyrazol-4-yl)-N-(1-pyridin-4-ylpropan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C21H20N6/c1-16(13-17-7-10-22-11-8-17)25-21-23-12-9-20(26-21)18-14-24-27(15-18)19-5-3-2-4-6-19/h2-12,14-16H,13H2,1H3,(H,23,25,26) |
InChI Key |
LIIDXQQXTMWPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=NC=C1)NC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


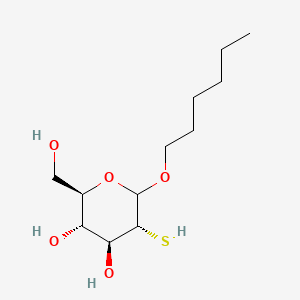
![tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11830012.png)
![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B11830028.png)
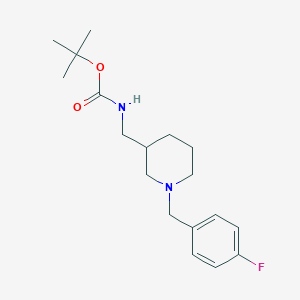
![2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone](/img/structure/B11830041.png)

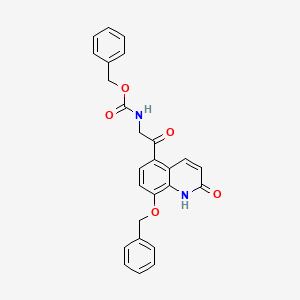
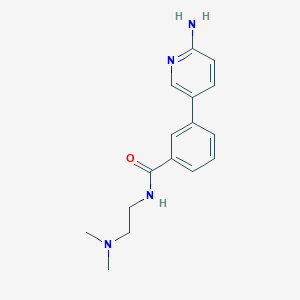
![Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11830062.png)
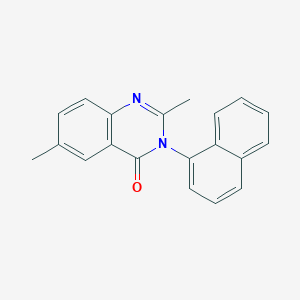
![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)

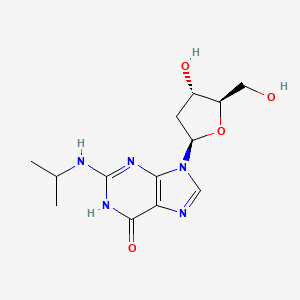
![Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-](/img/structure/B11830087.png)
